Corticorelin Ovine

Descripción general

Descripción

La corticorelina ovina triflutato es una forma sintética de la hormona liberadora de corticotropina derivada de ovejas. Se utiliza principalmente con fines diagnósticos para diferenciar entre la producción hipofisaria y ectópica de la hormona adrenocorticotrópica en pacientes con síndrome de Cushing dependiente de la hormona adrenocorticotrópica . Este compuesto es un potente estimulador de la liberación de la hormona adrenocorticotrópica de la hipófisis anterior .

Mecanismo De Acción

La corticorelina ovina triflutato ejerce sus efectos estimulando la liberación de la hormona adrenocorticotrópica de la hipófisis anterior . La hormona liberadora de corticotropina se une a receptores específicos en las células pituitarias, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico . Esto, a su vez, desencadena la liberación de la hormona adrenocorticotrópica, que estimula la producción de cortisol en la corteza adrenal . Los objetivos moleculares involucrados incluyen los receptores de la hormona liberadora de corticotropina y las vías de señalización descendentes que regulan la secreción de hormona adrenocorticotrópica y cortisol .

Análisis Bioquímico

Biochemical Properties

Corticorelin ovine triflutate is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland . It interacts with the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . Upon binding to CRHR1, this compound triflutate activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP subsequently activates protein kinase A (PKA), which phosphorylates target proteins involved in the synthesis and release of ACTH . The interaction between this compound triflutate and CRHR1 is highly specific and plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Cellular Effects

This compound triflutate exerts significant effects on various cell types and cellular processes. In pituitary corticotroph cells, it stimulates the release of ACTH, which then acts on the adrenal cortex to promote cortisol synthesis and secretion . This compound also influences cell signaling pathways by activating the cAMP-PKA pathway, leading to changes in gene expression and cellular metabolism . Additionally, this compound triflutate has been shown to affect immune cells by modulating the production of cytokines and other inflammatory mediators . These cellular effects highlight the compound’s role in regulating stress responses and maintaining homeostasis .

Molecular Mechanism

The molecular mechanism of this compound triflutate involves its binding to the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . This binding triggers the activation of adenylate cyclase, resulting in increased cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates specific target proteins involved in the synthesis and release of ACTH . Additionally, this compound triflutate influences gene expression by modulating transcription factors such as cAMP response element-binding protein (CREB) . These molecular interactions underscore the compound’s role in regulating the HPA axis and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound triflutate have been observed to change over time. The compound exhibits rapid and sustained increases in plasma ACTH and cortisol levels following intravenous administration . The duration of these effects is dose-dependent, with higher doses resulting in more prolonged responses . Studies have shown that the plasma ACTH levels peak within 10-15 minutes after injection and remain elevated for several hours . The stability and degradation of this compound triflutate in laboratory settings are influenced by factors such as temperature, pH, and storage conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound triflutate vary with different dosages in animal models. Studies have demonstrated a dose-dependent relationship between this compound triflutate administration and plasma ACTH and cortisol levels . Lower doses (e.g., 0.03 mcg/kg) result in minimal increases in ACTH and cortisol, while higher doses (e.g., 3-10 mcg/kg) produce more pronounced and sustained responses . Adverse effects such as transient tachycardia, decreased blood pressure, and loss of consciousness have been observed at higher doses . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound triflutate is involved in several metabolic pathways, primarily related to the regulation of the HPA axis . Upon binding to CRHR1, the compound activates the adenylate cyclase pathway, leading to increased cAMP levels and subsequent activation of PKA . This activation results in the phosphorylation of target proteins involved in ACTH synthesis and release . Additionally, this compound triflutate influences the production of cortisol by stimulating the adrenal cortex . The compound’s involvement in these metabolic pathways underscores its role in regulating stress responses and maintaining homeostasis .

Transport and Distribution

This compound triflutate is transported and distributed within cells and tissues through specific mechanisms . The compound binds to CRHR1 on the surface of pituitary corticotroph cells, facilitating its uptake and subsequent activation of intracellular signaling pathways . Additionally, this compound triflutate is distributed to the adrenal cortex, where it stimulates cortisol production . The transport and distribution of this compound triflutate are influenced by factors such as receptor expression, tissue perfusion, and binding affinity . These processes ensure the compound’s targeted delivery and biological activity within the body .

Subcellular Localization

The subcellular localization of this compound triflutate is primarily associated with its interaction with CRHR1 on the surface of pituitary corticotroph cells . Upon binding to CRHR1, the compound activates intracellular signaling pathways, leading to the synthesis and release of ACTH . Additionally, this compound triflutate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications ensure the compound’s precise localization and function within the cell . The subcellular localization of this compound triflutate is crucial for its role in regulating the HPA axis and stress response .

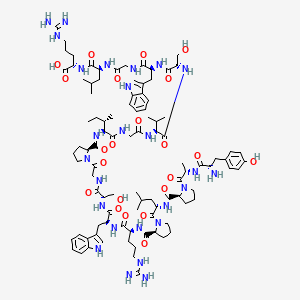

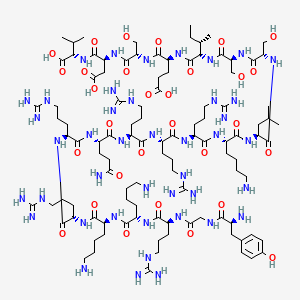

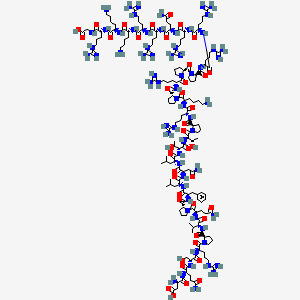

Métodos De Preparación

La corticorelina ovina triflutato se sintetiza como una sal de trifluoroacetato de un péptido sintético. La secuencia de péptidos es idéntica a la hormona liberadora de corticotropina ovina, que consta de 41 aminoácidos . La preparación implica la síntesis de la cadena peptídica seguida de su purificación y liofilización para obtener un polvo blanco en forma de torta estéril y no pirogénico . El método de producción industrial incluye el uso de la síntesis de péptidos en fase sólida, que permite la adición secuencial de aminoácidos para construir la cadena peptídica .

Análisis De Reacciones Químicas

La corticorelina ovina triflutato principalmente se somete a reacciones de formación y escisión de enlaces peptídicos. Típicamente no se somete a reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica. Los reactivos comunes utilizados en su síntesis incluyen aminoácidos protegidos, agentes de acoplamiento como la diciclohexilcarbodiimida y agentes desprotectores como el ácido trifluoroacético . El principal producto formado a partir de estas reacciones es la secuencia de péptidos deseada, que luego se purifica y se convierte en su forma de sal de trifluoroacetato .

Aplicaciones Científicas De Investigación

La corticorelina ovina triflutato se utiliza ampliamente en la investigación médica para evaluar el estado del eje hipotálamo-hipófisis-adrenal . Se emplea como agente de diagnóstico para diferenciar entre fuentes hipofisarias y ectópicas de secreción excesiva de hormona adrenocorticotrópica en pacientes con síndrome de Cushing . Además, se utiliza en estudios que investigan la respuesta al estrés y la regulación de la producción de cortisol . En medicina veterinaria, tiene aplicaciones para comprender las funciones endocrinas de los animales .

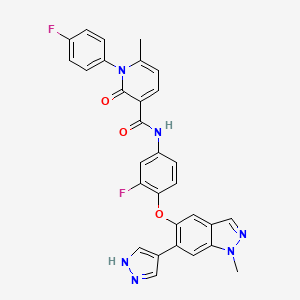

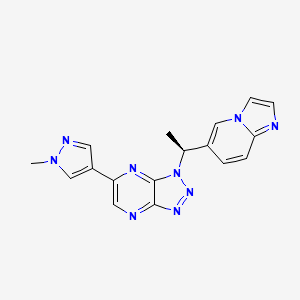

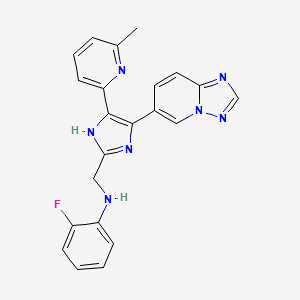

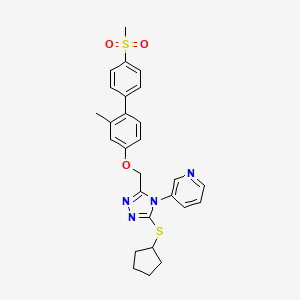

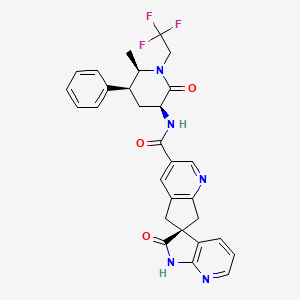

Comparación Con Compuestos Similares

La corticorelina ovina triflutato es similar a la hormona liberadora de corticotropina humana en su estructura y función . Se deriva de ovejas y tiene una secuencia de aminoácidos ligeramente diferente . Otros compuestos similares incluyen la hormona liberadora de corticotropina humana, la hormona liberadora de corticotropina bovina y los análogos sintéticos de la hormona liberadora de corticotropina . La singularidad de la corticorelina ovina triflutato radica en su uso como agente de diagnóstico específicamente para diferenciar entre fuentes hipofisarias y ectópicas de producción de hormona adrenocorticotrópica .

Propiedades

IUPAC Name |

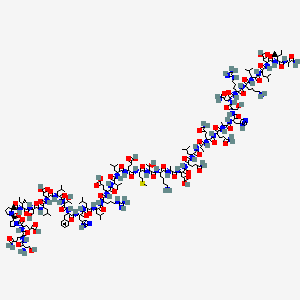

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEJLLNYQOBRRM-KSHGRFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H339N59O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229925 | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4670 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Corticorelin is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary. It is used as a diagnostic agent to evaluate the status of the pituitary-adrenal axis in the differentiation of a pituitary source from an ectopic source of excessive ACTH secretion. | |

| Record name | Corticorelin ovine triflutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79804-71-0, 121249-14-7 | |

| Record name | Corticorelin ovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticorelin ovine triflutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.